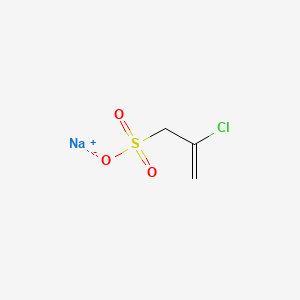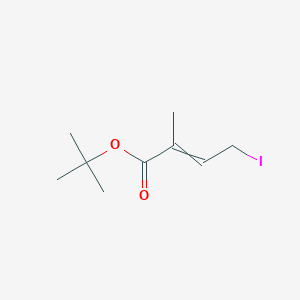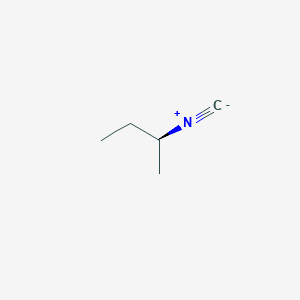
(2S)-2-Isocyanobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Isocyanobutane is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isocyanobutane typically involves the reaction of a suitable amine with phosgene or its derivatives. One common method is the reaction of (2S)-2-aminobutane with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Isocyanobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Isocyanobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity.
Wirkmechanismus
The mechanism of action of (2S)-2-Isocyanobutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Isocyanobutane: The enantiomer of (2S)-2-Isocyanobutane, differing only in the spatial arrangement of atoms.
Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.
Ethyl isocyanate: Another isocyanate with comparable chemical properties.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its specific reactivity and applications in various fields make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
53368-88-0 |
|---|---|
Molekularformel |
C5H9N |
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
(2S)-2-isocyanobutane |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
WMMGIBWFZLSMHE-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H](C)[N+]#[C-] |
Kanonische SMILES |
CCC(C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


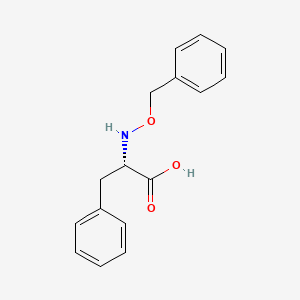

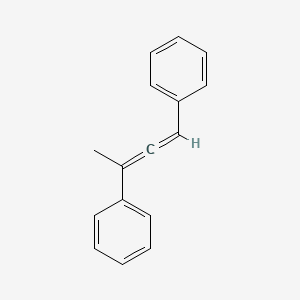
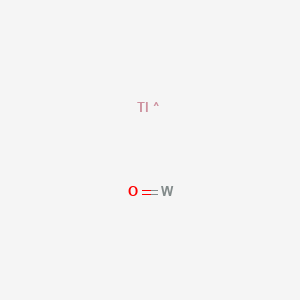
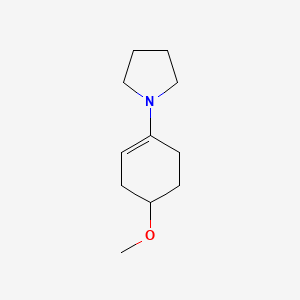
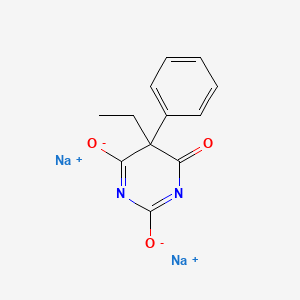
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
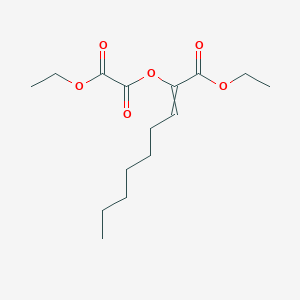

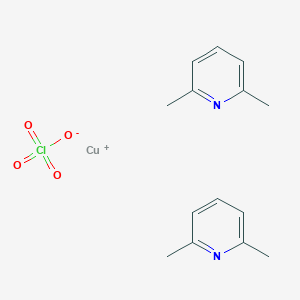
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
